Rickinic acid A

Description

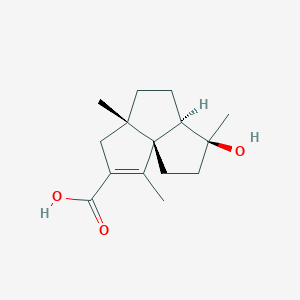

Rickinic acid A (compound 2) is a silphiperfolene-type sesquiterpenoid isolated from the tropical ascomycete Hypoxylon rickii (Xylariaceae) . It has a molecular formula of C₁₅H₂₂O₃, confirmed by high-resolution electrospray ionization mass spectrometry (HRESIMS: m/z 251.1649 [M+H]⁺) . Structurally, it is characterized as 9-hydroxysilphiperfol-6-en-13-oic acid, featuring a hydroxyl group at C-9 and a carboxyl group at C-13. The stereochemistry was assigned using ROESY correlations and optical rotation data ([α]²⁵D = +2.2 in chloroform) . Its UV spectrum shows a maximum absorption at 234 nm, indicative of conjugated double bonds or chromophores .

This compound was isolated through a multi-step process involving solvent extraction (ethyl acetate), XAD-16 resin purification, and preparative HPLC with a C18 column (30.7–31.0 min retention time) .

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(1S,5S,8R,9S)-9-hydroxy-2,5,9-trimethyltricyclo[6.3.0.01,5]undec-2-ene-3-carboxylic acid |

InChI |

InChI=1S/C15H22O3/c1-9-10(12(16)17)8-13(2)5-4-11-14(3,18)6-7-15(9,11)13/h11,18H,4-8H2,1-3H3,(H,16,17)/t11-,13-,14-,15-/m0/s1 |

InChI Key |

ODEUPBSFCFNAST-MXAVVETBSA-N |

Isomeric SMILES |

CC1=C(C[C@]2([C@@]13CC[C@]([C@@H]3CC2)(C)O)C)C(=O)O |

Canonical SMILES |

CC1=C(CC2(C13CCC(C3CC2)(C)O)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Rickinic acid A is typically isolated from cultures of Hypoxylon rickii. The preparation involves large-scale fermentation of the fungal strain, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . The stereochemistry of the compound is determined using nuclear magnetic resonance (NMR) and specific optical rotation .

Chemical Reactions Analysis

Rickinic acid A undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Rickinic acid A has several scientific research applications:

Chemistry: It serves as a model compound for studying sesquiterpenoid biosynthesis and chemical transformations.

Medicine: Its unique structure and biological activities make it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of rickinic acid A involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes like protein synthesis and signal transduction .

Comparison with Similar Compounds

Rickinic Acid B (Compound 3)

- Molecular Formula : C₁₅H₂₂O₃ (identical to Rickinic acid A) .

- Structural Features : Substituted hydroxyl group at C-2 instead of C-9, and a methine group at C-9 (vs. a quaternary carbon in this compound). This positional isomerism alters its NMR profile, with key differences in signals for C-2 (δ 72.1 ppm, oxygenated methine) and C-9 (δ 38.6 ppm, methine) .

- Stereochemistry : The 2R configuration was confirmed by ROESY correlations between H-2 and β-face protons (H-1, Hβ-3, Hβ-5) .

- Isolation : Retained at 18.7–21.7 min during HPLC, reflecting higher polarity due to the C-2 hydroxyl group .

Rickinic Acid C (Compound 4)

- Molecular Formula : C₁₅H₂₂O₃ .

- Structural Features : Hydroxymethyl group at C-15 (vs. a methyl group in this compound), identified via ¹³C NMR (δ 64.2 ppm for C-15) and HMBC correlations .

- Optical Rotation : [α]²⁵D = +11 (c 0.1, CHCl₃), distinct from this compound, suggesting divergent stereochemical environments .

- UV Profile : Exhibits a shoulder at 220 nm, contrasting with this compound’s 234 nm λmax .

Physicochemical and Spectroscopic Data Comparison

| Property | This compound (2) | Rickinic Acid B (3) | Rickinic Acid C (4) |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₂O₃ | C₁₅H₂₂O₃ | C₁₅H₂₂O₃ |

| Hydroxylation Site | C-9 | C-2 | C-15 |

| Carboxyl Group | C-13 | C-13 | C-13 |

| ¹³C NMR (Key Shifts) | C-9: δ 76.1; C-13: δ 178.2 | C-2: δ 72.1; C-9: δ 38.6 | C-15: δ 64.2 |

| UV λmax (nm) | 234 | Not reported | 220 (shoulder) |

| [α]²⁵D (CHCl₃) | +2.2 | Not reported | +11 |

| HPLC Retention Time | 30.7–31.0 min | 18.7–21.7 min | 20.5–22 min |

Data sourced from isolation and spectroscopic analyses .

Implications of Structural Variations

Polarity and Isolation Efficiency

Stereochemical and Bioactivity Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.